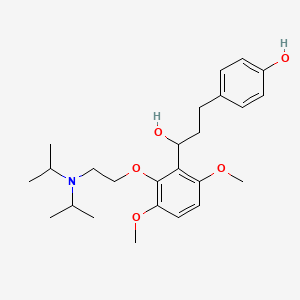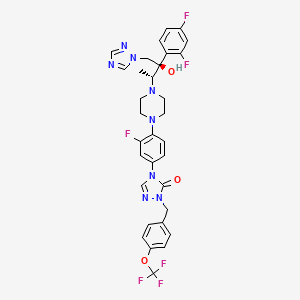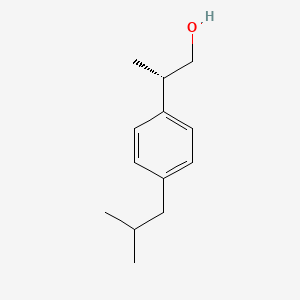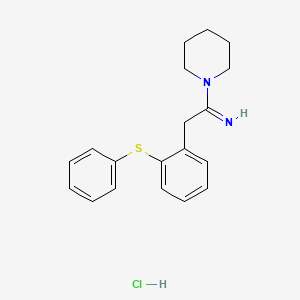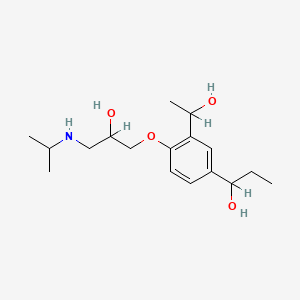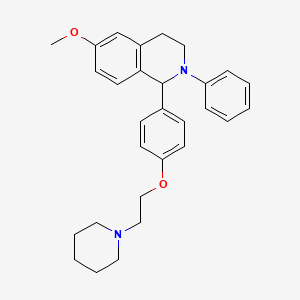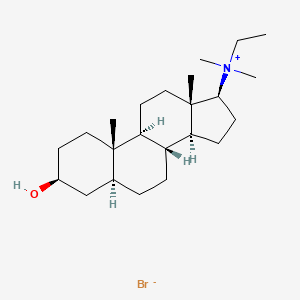
N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide is a complex organic compound with a molecular formula of C19H30O3. This compound is part of the androstane family, which is known for its significant biological activities. It is characterized by the presence of a hydroxy group at the 3-beta position and a dimethyl-ethylammonium group at the 17-beta position.
Métodos De Preparación
The synthesis of N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide involves several steps. The starting material is typically a steroidal compound, which undergoes a series of chemical reactions to introduce the necessary functional groups. The key steps include:
Hydroxylation: Introduction of the hydroxy group at the 3-beta position.
Ammonium Group Introduction: Introduction of the dimethyl-ethylammonium group at the 17-beta position.
Bromination: Addition of the bromide ion to form the final compound.
Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of various steroidal drugs and compounds.
Mecanismo De Acción
The mechanism of action of N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide involves its interaction with specific molecular targets. The hydroxy group at the 3-beta position and the dimethyl-ethylammonium group at the 17-beta position play crucial roles in its biological activity. The compound can interact with receptors and enzymes, modulating their activity and affecting various cellular pathways.
Comparación Con Compuestos Similares
N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide can be compared with other similar compounds in the androstane family, such as:
3-beta-Hydroxy-5-alpha-androstan-17-one: Lacks the dimethyl-ethylammonium group.
5-alpha-Androstan-3,17-dione: Lacks the hydroxy group at the 3-beta position.
17-beta-Hydroxy-5-alpha-androstan-3-one: Has a hydroxy group at the 17-beta position instead of the 3-beta position.
The uniqueness of this compound lies in its specific functional groups and their positions, which contribute to its distinct biological activities and applications.
Propiedades
Número CAS |
114967-77-0 |
|---|---|
Fórmula molecular |
C23H42BrNO |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
ethyl-[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;bromide |
InChI |
InChI=1S/C23H42NO.BrH/c1-6-24(4,5)21-10-9-19-18-8-7-16-15-17(25)11-13-22(16,2)20(18)12-14-23(19,21)3;/h16-21,25H,6-15H2,1-5H3;1H/q+1;/p-1/t16-,17-,18-,19-,20-,21-,22-,23-;/m0./s1 |
Clave InChI |
ZHQSUAMVBNOROL-JOLLAVNWSA-M |
SMILES isomérico |
CC[N+](C)(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C.[Br-] |
SMILES canónico |
CC[N+](C)(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




